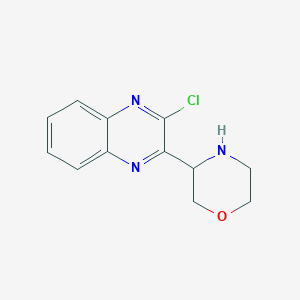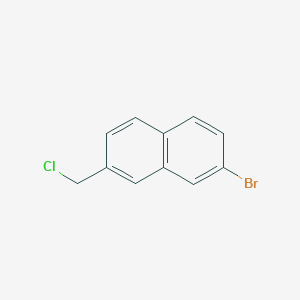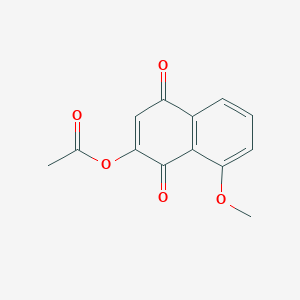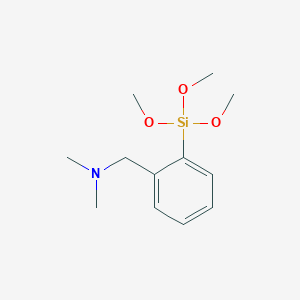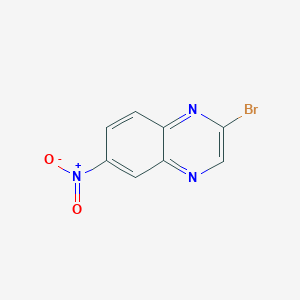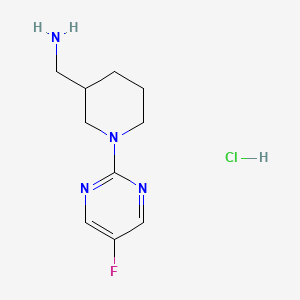
3-(2-Hydroxyphenyl)-2-methylisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1(2H)-one, 3-(2-hydroxyphényl)-2-méthylisoquinoléine est un composé chimique appartenant à la classe des isoquinoléinones. Ce composé est caractérisé par la présence d'un groupe hydroxyphényle lié au noyau isoquinoléinone. Les isoquinoléinones sont connues pour leurs diverses activités biologiques et ont été largement étudiées pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1(2H)-one, 3-(2-hydroxyphényl)-2-méthylisoquinoléine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction du 2-hydroxybenzaldéhyde avec la méthylamine pour former une base de Schiff intermédiaire, qui est ensuite cyclisée à l'aide d'un catalyseur approprié pour produire l'isoquinoléinone désirée .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. Des catalyseurs tels que des complexes de palladium ou de cuivre sont souvent utilisés pour faciliter le processus de cyclisation .
Analyse Des Réactions Chimiques
Types de réactions
La 1(2H)-one, 3-(2-hydroxyphényl)-2-méthylisoquinoléine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un dérivé quinone.
Réduction : Le groupe carbonyle dans le noyau isoquinoléinone peut être réduit pour former l'alcool correspondant.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle aromatique, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans des conditions acides ou basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les dérivés quinone, les alcools et diverses isoquinoléinones substituées, selon les réactifs et les conditions spécifiques utilisés .
Applications de la recherche scientifique
Chimie : Elle sert de bloc de construction pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Le composé présente des activités biologiques telles que des propriétés antimicrobiennes et anticancéreuses.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer et les infections bactériennes.
Industrie : Le composé est utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la 1(2H)-one, 3-(2-hydroxyphényl)-2-méthylisoquinoléine implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut se lier à des enzymes et des récepteurs, inhibant leur activité et conduisant à des effets thérapeutiques.
Voies impliquées : Il peut interférer avec les voies de signalisation cellulaire, telles que celles impliquées dans la prolifération cellulaire et l'apoptose, exerçant ainsi ses effets biologiques.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases like cancer and bacterial infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyphenyl)-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2-Hydroxyphényl)-2H-benzotriazoles : Ces composés sont connus pour leurs propriétés d'absorption des UV et sont utilisés comme stabilisateurs UV dans diverses applications.
1-Aryl-3-(2-hydroxyphényl)-2-pyrazolin-5-ones : Ces composés sont synthétisés à partir de précurseurs similaires et présentent différentes activités biologiques.
Unicité
La 1(2H)-one, 3-(2-hydroxyphényl)-2-méthylisoquinoléine est unique en raison de sa structure spécifique du noyau isoquinoléinone, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et ses applications thérapeutiques potentielles en font un composé précieux pour la recherche scientifique et les applications industrielles .
Propriétés
Formule moléculaire |
C16H13NO2 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
3-(2-hydroxyphenyl)-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C16H13NO2/c1-17-14(13-8-4-5-9-15(13)18)10-11-6-2-3-7-12(11)16(17)19/h2-10,18H,1H3 |
Clé InChI |
IPRKSLDQUWLYEU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC2=CC=CC=C2C1=O)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B11863474.png)
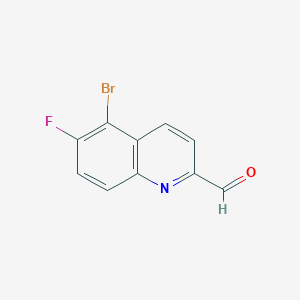
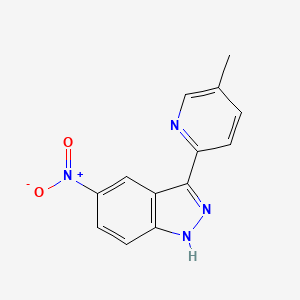

![3-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B11863499.png)
![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
